Rigosertib

Catalog No.
S630237
CAS No.
592542-59-1
M.F
C21H25NO8S
M. Wt
451.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rigosertib

CAS Number

592542-59-1

Product Name

Rigosertib

IUPAC Name

2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetic acid

Molecular Formula

C21H25NO8S

Molecular Weight

451.5 g/mol

InChI

InChI=1S/C21H25NO8S/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24/h5-11,22H,12-13H2,1-4H3,(H,23,24)/b8-7+

InChI Key

OWBFCJROIKNMGD-BQYQJAHWSA-N

SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)O

Synonyms

(N-(2-methyloxy-5-(2',4',6'-trimethoxystyrylsulfonyl)methylenephenyl)amino)acetic acid, N-(2-Methoxy-5-((((E)-2-(2,4,6-trimethoxyphenyl)vinyl)sulfonyl)methyl)phenyl)glycine, ON 01910, ON 01910.Na, ON-01910, ON01910, rigosertib, rigosertib sodium, sodium (N-(2-methyloxy-5-(2',4',6'-trimethoxystyrylsulfonyl)methylenephenyl)amino)acetate

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)O

Isomeric SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)O

Developed by Onconova Therapeutics, rigosertib belongs to the class of benzyl styryl sulfones []. Its significance lies in its ability to target multiple cellular pathways involved in cancer progression, making it a promising candidate for novel cancer therapies [].


Molecular Structure Analysis

Rigosertib possesses a unique structure characterized by a central sulfone group flanked by a 2-methoxy-5-substituted phenyl ring on one side and a (2,4,6-trimethoxyphenyl)ethynyl group on the other []. The key features of this structure include:

  • Methoxy groups: These electron-donating groups may contribute to the interaction of rigosertib with its cellular targets [].
  • Sulfone group: This functional group is believed to be crucial for rigosertib's inhibitory activity [].
  • Aromatic rings: The presence of aromatic rings allows for interactions with hydrophobic regions in target proteins [].

Disrupting the RAS/RAF/MEK/ERK Pathway:

Rigosertib has been shown to interfere with the RAS/RAF/MEK/ERK pathway, a major signaling cascade frequently mutated or hyperactivated in many cancers. This pathway plays a key role in cell proliferation, differentiation, and survival. Studies have demonstrated that rigosertib can:

  • Bind to the RAS-binding domains (RBDs) of RAS effectors: This prevents them from interacting with RAS, thereby inhibiting downstream signaling. [Source: Efficacy of rigosertib, a small molecular RAS signaling disrupter for the treatment of KRAS-mutant colorectal cancer - PMC - NCBI, ]
  • Induce reactive oxygen species (ROS) production: This, in turn, activates cJun N-terminal kinases 1/2 (JNK1/2), which can further suppress RAS/RAF signaling and promote cell death. [Source: Rigosertib-Activated JNK1/2 Eliminate Tumor Cells through p66Shc Activation - PMC - NCBI, ]

These findings suggest that rigosertib could be effective in treating cancers driven by mutations in the RAS pathway, such as KRAS-mutant colorectal cancer and pancreatic cancer.

Targeting Specific Cancers:

Research is exploring the potential of rigosertib against various cancer types, including:

  • Myelodysplastic syndrome (MDS): Rigosertib is currently undergoing clinical trials for high-risk MDS, a blood cancer characterized by abnormal blood cell production. Early studies suggest promising results in terms of improving survival and reducing the risk of progression to acute myeloid leukemia (AML). [Source: A phase II/III randomized study to compare the efficacy and safety of rigosertib plus gemcitabine versus gemcitabine alone in patients with previously untreated metastatic pancreatic cancer - PubMed, ]
  • Neuroblastoma: Rigosertib has shown efficacy in preclinical models of neuroblastoma, a childhood cancer of the nervous system. Studies suggest it can induce cell death, arrest cell cycle progression, and downregulate key signaling pathways involved in tumor growth. [Source: Anti-tumor effects of rigosertib in high-risk neuroblastoma - PMC - NCBI, ]
  • Squamous cell carcinoma (SCC) associated with Recessive Dystrophic Epidermolysis Bullosa (RDEB): Rigosertib demonstrates specific activity against RDEB-associated SCC, a rare and aggressive skin cancer. Research suggests it can selectively induce apoptosis in RDEB SCC cells while exhibiting minimal toxicity to normal skin cells. [Source: Identification of Rigosertib for the Treatment of Recessive Dystrophic Epidermolysis Bullosa-Associated Squamous Cell Carcinoma - PubMed, ]

These examples highlight the potential of rigosertib as a targeted therapy for specific cancer types with distinct molecular drivers.

Combination Therapy:

Rigosertib is also being investigated in combination with other therapies to potentially improve efficacy and overcome resistance mechanisms. For instance, studies are exploring its combination with gemcitabine in pancreatic cancer and vincristine in neuroblastoma. [Source: A phase II/III randomized study to compare the efficacy and safety of rigosertib plus gemcitabine versus gemcitabine alone in patients with previously untreated metastatic pancreatic cancer - PubMed, ] [Source: Anti-tumor effects of rigosertib in high-risk neuroblastoma - PMC - NCBI, ]

XLogP3

2.5

UNII

67DOW7F9GL

Other CAS

592542-59-1

Wikipedia

Rigosertib

Dates

Modify: 2023-08-15

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